4-Bromo-6-(4-isopropoxyphenyl)pyrimidine
Description
Properties
IUPAC Name |
4-bromo-6-(4-propan-2-yloxyphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-9(2)17-11-5-3-10(4-6-11)12-7-13(14)16-8-15-12/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGUMGJXRALKKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-6-(4-isopropoxyphenyl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted at the 4-position with a bromine atom and at the 6-position with a 4-isopropoxyphenyl group. The presence of these substituents is believed to influence its biological properties significantly.
The biological activity of 4-Bromo-6-(4-isopropoxyphenyl)pyrimidine is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can lead to inhibition or activation of various biological pathways, contributing to its therapeutic effects.
Antimicrobial Activity
Recent studies have indicated that pyrimidine derivatives, including 4-Bromo-6-(4-isopropoxyphenyl)pyrimidine, exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may also possess antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 4-Bromo-6-(4-isopropoxyphenyl)pyrimidine | Staphylococcus aureus | TBD |
| 4-Phenyl-6-(pyridin-3-yl)pyrimidine | Trypanosoma brucei | 0.38 |
| 2-Methoxyphenyl derivative | Trypanosoma brucei | 19.6 |
Anticancer Activity
In vitro studies have explored the anticancer potential of pyrimidine derivatives. For example, compounds similar to 4-Bromo-6-(4-isopropoxyphenyl)pyrimidine have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.
Case Study: Anticancer Evaluation
A study evaluated the cytotoxicity of several pyrimidine derivatives on human cancer cell lines. The results showed that derivatives with electron-donating groups exhibited enhanced activity, potentially due to increased lipophilicity and better cell membrane penetration.
Structure-Activity Relationships (SAR)
The SAR analysis reveals that the substitution pattern on the pyrimidine ring significantly affects biological activity. The presence of bromine and isopropoxy groups enhances lipophilicity, which may improve cellular uptake and bioavailability.
Table 2: Structure-Activity Relationships
| Substituent | Effect on Activity |
|---|---|
| Bromine at 4-position | Increases potency |
| Isopropoxy at 6-position | Enhances lipophilicity |
| Variations in phenyl substitutions | Alters selectivity and efficacy |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-Bromo-6-(4-isopropoxyphenyl)pyrimidine with analogous pyrimidine derivatives, focusing on structural features, physicochemical properties, and applications.
Substituent Effects on Reactivity and Stability
Key Observations :
Key Observations :
- Lipophilicity : The isopropoxyphenyl group in the target compound increases LogP compared to fluorophenyl derivatives (), favoring membrane permeability in biological systems .
- Synthetic Utility: Bromine at the 4-position (common across ) allows versatile functionalization, whereas phosphonium salts () are specialized for organometallic applications .
Contrasting Functional Groups in Related Compounds
- and : These compounds feature sulfonamide and phosphonium groups, which are absent in the target. Such groups enhance hydrogen-bonding capacity or act as leaving groups, broadening utility in drug discovery .
- : Lists brominated pyrimidines with sulfur-containing substituents (e.g., sulfanyl groups), which may confer distinct redox properties compared to alkoxy substituents .
Preparation Methods
General Synthetic Strategy
The synthesis of 4-Bromo-6-(4-isopropoxyphenyl)pyrimidine typically follows a sequence of:
- Preparation of substituted phenyl intermediates (e.g., 4-bromophenylacetic acid derivatives or 4-isopropoxyphenyl precursors)
- Formation of key pyrimidine intermediates through cyclization reactions involving guanidine derivatives or amidines
- Introduction of bromine and other substituents at specific positions on the pyrimidine ring via halogenation or substitution reactions
Preparation of 5-(4-Bromophenyl)-4,6-dichloropyrimidine as a Key Intermediate
Two patent documents (,) describe detailed preparation methods for 5-(4-bromophenyl)-4,6-dichloropyrimidine, a closely related intermediate that can be adapted for synthesis of 4-Bromo-6-(4-isopropoxyphenyl)pyrimidine by substituting the phenyl moiety accordingly.
Stepwise preparation includes:
| Step | Description | Conditions | Yield |
|---|---|---|---|
| 1 | Catalytic esterification of p-bromophenylacetic acid to methyl p-bromophenylacetate | Reflux with methanol and solid acid catalyst for 5-6 h; cooling and filtration; removal of methanol under reduced pressure | ~94-95% |
| 2 | Reaction of methyl p-bromophenylacetate with sodium methoxide and dimethyl carbonate under nitrogen atmosphere | Heating at 70-80 °C for 4-8 h | Not explicitly stated |
| 3 | Cyclization with formamidine hydrochloride to form pyrimidine intermediate | Stirring and heating at 20-30 °C for 15-17 h | Not explicitly stated |
| 4 | Chlorination using solid phosgene in toluene with N,N-dimethylaminopyridine catalyst | 20-35 °C addition, then heating to 95-105 °C for 3-5 h | Final product yield of ~73% overall |
This method provides a robust route to pyrimidine derivatives bearing bromophenyl substituents and chlorines on the pyrimidine ring, which can be further functionalized ().
While the above patents focus on 4-bromophenyl substituents, the introduction of a 4-isopropoxyphenyl group at the 6-position of the pyrimidine ring can be achieved by:
- Using 4-isopropoxyphenyl boronic acid or its derivatives in a Suzuki coupling reaction with a halogenated pyrimidine intermediate (e.g., 4,6-dichloropyrimidine or 4-chloro-6-bromopyrimidine)
- Alternatively, starting from 4-isopropoxyphenylacetic acid analogously to the p-bromophenylacetic acid used in the patents, followed by cyclization and halogenation steps
Pyrimidine Ring Construction via Cyclization
A related study () describes the synthesis of pyrimidine derivatives by cyclization of chalcone intermediates with guanidine hydrochloride under reflux in ethanol with sodium hydroxide. This method yields various substituted pyrimidines, including those with halogenated phenyl groups and alkoxy substituents, with yields ranging from 46% to 69%.
| Parameter | Details |
|---|---|
| Cyclization reactants | Chalcone derivatives and guanidine hydrochloride |
| Solvent | Ethanol |
| Base | Sodium hydroxide |
| Temperature | Reflux (approx. 78 °C) |
| Reaction time | 24–48 hours |
| Yield range | 46–69% |
This approach can be adapted for 4-Bromo-6-(4-isopropoxyphenyl)pyrimidine by preparing the corresponding chalcone with 4-isopropoxyphenyl substituent and bromine on the aromatic ring, followed by cyclization ().
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Yield (%) |
|---|---|---|---|---|---|
| 1 | Esterification | p-Bromophenylacetic acid | Methanol, solid acid catalyst, reflux 5-6 h | Methyl p-bromophenylacetate | 94-95 |
| 2 | Carboxylation | Intermediate 1 | Sodium methoxide, dimethyl carbonate, N2 atmosphere, 70-80 °C, 4-8 h | Intermediate 2 | Not specified |
| 3 | Cyclization | Intermediate 2 | Formamidine hydrochloride, 20-30 °C, 15-17 h | Pyrimidine intermediate | Not specified |
| 4 | Chlorination | Intermediate 3 | Phosgene, toluene, DMAP, 20-105 °C, 3-5 h | 5-(4-Bromophenyl)-4,6-dichloropyrimidine | ~73 (overall) |
| 5 | Suzuki Coupling (adapted) | 4,6-dichloropyrimidine + 4-isopropoxyphenyl boronic acid | Pd catalyst, base, solvent, reflux | 4-Bromo-6-(4-isopropoxyphenyl)pyrimidine | Variable |
Research Findings and Notes
- The esterification and subsequent carboxylation steps are critical for high yields and purity of intermediates, requiring controlled temperature and inert atmosphere to prevent side reactions ().
- The cyclization with formamidine hydrochloride proceeds under mild conditions but requires extended reaction times for completion ().
- Chlorination using phosgene is efficient but requires careful handling due to toxicity; alternatives such as POCl3 may be explored in other protocols.
- Suzuki coupling is a widely used method for introducing aryl groups like 4-isopropoxyphenyl onto pyrimidine rings, offering versatility in substituent variation.
- The overall yield for multi-step syntheses typically ranges between 60-75%, depending on purification and reaction optimization ().
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Bromo-6-(4-isopropoxyphenyl)pyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential halogenation and coupling reactions. For brominated pyrimidines, Zinc Chloride-catalyzed reactions and base-mediated oxidative coupling are effective for introducing substituents at the 4- and 6-positions . Key steps include:
- Bromination : Use N-bromosuccinimide (NBS) with iron(III) bromide as a catalyst for regioselective bromination at the pyrimidine ring .
- Coupling : Suzuki-Miyaura cross-coupling with 4-isopropoxyphenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (e.g., DME/H₂O) at 80–100°C .
- Optimization : Reaction time (12–24 hr), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, hexane/EtOAc gradient) improve yields (reported 60–75%) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., bromine’s deshielding effect at C4; isopropoxy group’s split signals) .
- MS : High-resolution ESI-MS validates molecular weight (expected for C₁₃H₁₄BrN₂O: ~309 g/mol).
- X-ray crystallography : Resolves spatial arrangement of the bromophenyl and isopropoxy groups; critical for assessing steric effects in drug design .
- IR : Identifies functional groups (e.g., C-Br stretch ~550 cm⁻¹; C-O-C stretch ~1250 cm⁻¹) .
Q. How does the bromine substituent influence reactivity in downstream modifications?
- Methodological Answer : Bromine at C4 acts as a leaving group , enabling nucleophilic substitutions (e.g., SNAr reactions with amines or thiols) or cross-coupling (e.g., Buchwald-Hartwig amination) . Key considerations:
- Solvent polarity : DMF or DMSO enhances reactivity in polar aprotic media.
- Catalysts : Pd-based catalysts for coupling; CuI for Ullmann-type reactions.
- Competing pathways : Monitor for debromination under strong reducing conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Core modifications : Replace bromine with other halogens (Cl, I) or install electron-withdrawing groups (CF₃) to modulate electronic effects .
- Side-chain variations : Test substituents at the 4-isopropoxyphenyl group (e.g., alkyl chains, fluorination) to enhance lipophilicity or target binding .
- Assays : Use in vitro enzyme inhibition (e.g., kinase assays) and cellular viability (MTT assay) to correlate structural changes with IC₅₀ values. Prioritize compounds with >50% inhibition at ≤10 µC for further optimization .
Q. How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds to minimize variability .
- Validate purity : HPLC (≥95% purity) and LC-MS ensure batch consistency .
- Mechanistic studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct target binding vs. off-target effects .
Q. What strategies improve solubility and stability for in vivo studies?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the isopropoxy moiety to enhance aqueous solubility .
- Formulation : Use lipid-based nanoparticles or cyclodextrin complexes to improve bioavailability .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways (e.g., dehalogenation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
